Geranylgeranyltriphenylphosphonium Bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

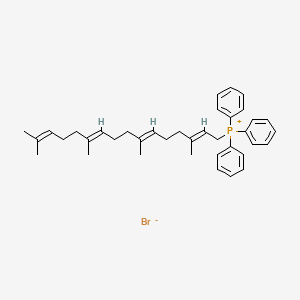

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenyl-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48P.BrH/c1-32(2)18-15-19-33(3)20-16-21-34(4)22-17-23-35(5)30-31-39(36-24-9-6-10-25-36,37-26-11-7-12-27-37)38-28-13-8-14-29-38;/h6-14,18,20,22,24-30H,15-17,19,21,23,31H2,1-5H3;1H/q+1;/p-1/b33-20+,34-22+,35-30+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHVATRDOJOHPG-CKLVJSNMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)/C)/C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747852 | |

| Record name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57784-37-9 | |

| Record name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Phosphonium Salts in Synthetic Methodologies and Reagent Design

Phosphonium (B103445) salts are a class of organophosphorus compounds with the general formula [PR₄]⁺X⁻, where R is typically an organic substituent and X⁻ is a counteranion. masterorganicchemistry.com These salts have become indispensable tools in organic chemistry, primarily for their role as precursors to phosphorus ylides, the key reactants in the Wittig reaction. wikipedia.orglibretexts.org The Wittig reaction, discovered by Georg Wittig in 1954, is a powerful method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgthermofisher.com The reaction's reliability and stereochemical control have cemented its place in the synthetic chemist's toolbox. organic-chemistry.org

The general synthesis of phosphonium salts involves the quaternization of a phosphine (B1218219), most commonly triphenylphosphine (B44618), with an alkyl halide through an SN2 reaction. youtube.comgoogleapis.com This straightforward and typically high-yielding reaction makes a wide variety of phosphonium salts readily accessible. youtube.com

Beyond the Wittig reaction, phosphonium salts also find application as phase-transfer catalysts, ionic liquids, and in various coupling reactions, highlighting their versatility in reagent design. googleapis.com The properties of the phosphonium salt, such as the nature of the organic substituents on the phosphorus atom, can be tuned to influence reactivity, solubility, and stability. rsc.org

Table 1: Common Applications of Phosphonium Salts in Organic Synthesis

| Application | Description | Key Features |

| Wittig Reaction | Precursors to phosphorus ylides for alkene synthesis from carbonyl compounds. wikipedia.orgorganic-chemistry.org | High functional group tolerance; predictable stereochemical outcomes. wikipedia.org |

| Phase-Transfer Catalysis | Facilitate the reaction between reactants in different phases (e.g., aqueous and organic). | Enhanced reaction rates; milder reaction conditions. |

| Ionic Liquids | Used as environmentally benign solvents and catalysts. rsc.org | Low vapor pressure; high thermal stability. |

| Coupling Reactions | Activation of functional groups for cross-coupling reactions. | Versatile for C-C, C-N, C-O, and C-S bond formation. |

The Geranylgeranyl Moiety: Structural Significance and Precedence in Isoprenoid and Diterpenoid Chemistry

The geranylgeranyl group is a 20-carbon isoprenoid chain that is a fundamental building block in the biosynthesis of a vast array of natural products, including diterpenoids and carotenoids. Isoprenoids are synthesized from five-carbon isoprene (B109036) units, and the geranylgeranyl moiety is formed from the head-to-tail linkage of four such units.

In biological systems, the geranylgeranyl group, typically in the form of geranylgeranyl diphosphate (B83284) (GGPP), plays a crucial role in the post-translational modification of proteins, a process known as geranylgeranylation. This lipid modification facilitates the anchoring of proteins to cell membranes, which is essential for their proper function and localization. Important protein families, such as small GTPases, are subject to geranylgeranylation, implicating this process in a multitude of cellular signaling pathways.

The structural complexity and biological activity of geranylgeranyl-containing natural products have made them attractive targets for total synthesis. The ability to stereoselectively introduce the geranylgeranyl chain is therefore a critical aspect of these synthetic endeavors.

Applications of Geranylgeranyltriphenylphosphonium Bromide in Complex Molecule Synthesis

Total Synthesis of Natural Products with Isoprenoid Backbones

The isoprenoid pathway in nature generates a vast array of compounds built from five-carbon isoprene (B109036) units. frontiersin.org Geranylgeranyl diphosphate (B83284) (GGPP) is a crucial C20 intermediate in this pathway. frontiersin.org Synthetic chemists utilize Geranylgeranyltriphenylphosphonium bromide to mimic and intercept these pathways, enabling the laboratory synthesis of complex natural products.

Carotenoids are a major class of tetraterpenoids (C40) whose biosynthesis involves the dimerization of two C20 geranylgeranyl units. frontiersin.org The Wittig reaction is a cornerstone of industrial and laboratory-scale synthesis of carotenoids, such as β-carotene. gaylordchemical.comresearchgate.net In a convergent synthetic strategy, this compound acts as the precursor for a C20 nucleophile.

The synthesis involves two key fragments: a C20 aldehyde and a C20 phosphonium (B103445) salt. The ylide generated from this compound reacts with a C20 aldehyde (like retinal or a related polyene aldehyde) to form the central double bond, effectively coupling the two halves to create the full C40 carotenoid backbone. researchgate.net This methodology can be applied to the synthesis of various carotenoids, including phytofluene, by designing the appropriate C20 carbonyl coupling partner. The reaction provides excellent control over the location of the newly formed double bond, which is a significant advantage over other olefination methods. mnstate.edu

Diterpenoids are a class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate. frontiersin.org this compound provides a direct method for introducing this essential C20 fragment in total synthesis projects. nih.gov The reaction of its corresponding ylide with a variety of aldehydes and ketones allows for the construction of complex acyclic and cyclic diterpenoid skeletons.

For instance, coupling the geranylgeranyl ylide with a functionalized cyclic ketone can establish the core structure of intricate polycyclic diterpenes. This approach is instrumental in building higher isoprenoid architectures, such as sesterterpenoids (C25) and other meroterpenoids (mixed biosynthetic origin), where a geranylgeranyl unit is appended to a different molecular scaffold.

| Carbonyl Substrate | Product Type | Significance |

|---|---|---|

| Cyclopentenone derivative | Prostaglandin analogue | Installation of a complex, lipophilic side chain. |

| Functionalized Decalin Aldehyde | Diterpenoid Precursor | Assembly of the complete carbon skeleton of a polycyclic natural product. |

| Polyene Aldehyde (e.g., Retinal) | Carotenoid | Convergent synthesis of C40 tetraterpenoids. researchgate.net |

| Simple Ketone (e.g., Acetone) | Acyclic Isoprenoid | Chain extension to form a basic higher isoprenoid backbone. |

The Wittig reaction is exceptionally well-suited for the synthesis of polyenes due to its reliability in forming double bonds. gaylordchemical.com this compound is employed to construct extended conjugated systems or to append polyisoprenoid chains onto other molecules. This can be achieved through sequential Wittig reactions to build the polyene system step-by-step.

Furthermore, this reagent is valuable in creating polyisoprenoid analogues, where the geranylgeranyl moiety is attached to a non-natural core. This allows chemists to synthesize functionalized oligo-isoprenoids with defined structures. nih.govnih.gov These analogues are used to study the structure-activity relationships of natural isoprenoids or to create new molecules with tailored properties.

Development of Novel Synthetic Routes Utilizing the Geranylgeranyl Moiety for Advanced Materials

The unique physical properties of the geranylgeranyl group—namely its significant hydrophobicity, flexibility, and potential for self-assembly—make it an attractive component for advanced materials. The introduction of this C20 isoprenoid chain into polymers can dramatically alter their characteristics. Research has shown that defined oligo-isoprenoids can serve as building blocks for new polymers, such as polyurethanes. nih.govnih.gov

This compound can be utilized to functionalize monomers prior to polymerization or to modify existing polymer backbones. For example, reacting the geranylgeranyl ylide with a polymer containing pendant aldehyde or ketone groups would graft the C20 side chains onto the material. This approach can be used to create novel amphiphilic block polymers capable of self-assembly into nanostructures like vesicles or micelles in aqueous solutions. osti.gov The incorporation of the geranylgeranyl moiety is a key step in tailoring polymer chemistries for specific biomedical or environmental applications. osti.gov

| Material Type | Role of Geranylgeranyl Moiety | Resulting Property |

|---|---|---|

| Amphiphilic Block Copolymers | Forms the hydrophobic block | Enables self-assembly into micelles/polymersomes. osti.gov |

| Functionalized Surfaces | Covalently attached to a surface | Creates a highly hydrophobic, biocompatible coating. |

| Isoprenoid-based Plastics | Serves as a monomeric or cross-linking unit | Imparts flexibility and thermal stability. nih.gov |

| Drug Delivery Nanoparticles | Hydrophobic core-forming component | Increases loading capacity for lipophilic drugs. |

Exploration in Medicinal Chemistry for Scaffold Construction (Purely synthetic utility, no biological activity or clinical data)

In modern drug discovery, the systematic modification of molecular scaffolds with diverse "building blocks" is a fundamental strategy for exploring chemical space and optimizing the properties of a lead compound. biosynce.compharmaceutical-technology.com this compound functions as a large, lipophilic C20 building block. nih.govnih.gov Its purely synthetic utility lies in its ability to append the geranylgeranyl tail to a core heterocyclic or carbocyclic scaffold via the Wittig reaction. mdpi.com

The attachment of the geranylgeranyl group significantly alters the physicochemical profile of the parent molecule. This modification is a deliberate tactic used by medicinal chemists to modulate properties such as:

Lipophilicity: The long hydrocarbon chain dramatically increases the molecule's affinity for nonpolar environments. The geranylgeranyl moiety is essential for the interaction of some proteins with membranes. nih.gov

Molecular Size and Shape: The addition of the C20 chain provides access to larger and more complex three-dimensional structures.

Conformational Flexibility: The rotatable single bonds within the geranylgeranyl chain introduce a degree of flexibility that can be crucial for fitting into a biological target's binding site.

By reacting the ylide derived from this compound with a carbonyl group on a core scaffold (e.g., a quinoline, indole, or piperidine), chemists can generate a new series of analogues. This allows for the systematic exploration of how a large, nonpolar appendage influences the molecule's behavior in various assays, without any preconceived notion of its biological effect. The reagent is simply a tool for scaffold decoration and diversification, a key process in hit-to-lead campaigns. pharmaceutical-technology.com

Future Perspectives and Emerging Research Avenues in Geranylgeranyltriphenylphosphonium Bromide Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The traditional synthesis of Geranylgeranyltriphenylphosphonium Bromide typically involves the reaction of triphenylphosphine (B44618) with geranylgeranyl bromide. youtube.com This SN2 reaction, while effective, often relies on the pre-synthesis of the alkyl halide from the corresponding alcohol (geranylgeraniol), a step that may use hazardous halogenating agents. Furthermore, the reaction is often conducted in non-polar solvents like benzene (B151609) or toluene (B28343) with heating, which carries environmental and safety concerns. youtube.com

Future research is focused on developing greener synthetic pathways that offer higher atom economy, avoid toxic reagents, and reduce energy consumption. One promising approach involves the direct conversion of alcohols into phosphonium (B103445) salts, bypassing the need for an alkyl halide intermediate. organic-chemistry.org Research has demonstrated efficient methods for synthesizing various phosphonium salts directly from alcohols using reagents like trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine in more benign solvents. organic-chemistry.org Applying this strategy to geranylgeraniol (B1671449) could provide a more streamlined and environmentally friendly route to this compound. Another advanced methodology gaining traction is photoredox catalysis, which can facilitate the formation of phosphonium salts under ambient temperature and pressure, significantly lowering the energy profile of the synthesis. rsc.org

Table 1: Comparison of Synthetic Methodologies for this compound

| Feature | Conventional Method | Emerging Sustainable Method |

|---|---|---|

| Starting Material | Geranylgeranyl Bromide | Geranylgeraniol |

| Key Reagents | Triphenylphosphine | Triphenylphosphine, TMSBr or Photoredox Catalyst |

| Reaction Type | SN2 Nucleophilic Substitution | Direct Alcohol Activation |

| Byproducts | Minimal (salt formation) | Silylethers or catalyst regeneration products |

| Environmental Impact | Use of potentially hazardous solvents and halogenating agents for precursor synthesis. youtube.com | Avoids separate halogenation step, potential for milder conditions and greener solvents. organic-chemistry.org |

Exploration of Catalytic and Asymmetric Applications

Beyond its classical role in the Wittig reaction, the inherent structure of this compound as a quaternary phosphonium salt makes it a candidate for various catalytic applications. Phosphonium salts are known to function as effective phase-transfer catalysts (PTCs), facilitating reactions between reagents in immiscible phases (e.g., aqueous and organic). organic-chemistry.orgunive.it The long, lipophilic geranylgeranyl chain could enhance its solubility in organic media, potentially making it a highly effective PTC for specific applications, such as the silylation of alcohols or other nucleophilic substitution reactions. unive.it

A particularly exciting frontier is the development of chiral variants for asymmetric catalysis. While the parent compound is achiral, it can be incorporated into chiral catalytic systems. This can be achieved by:

Synthesizing analogues with chiral phosphine (B1218219) backbones.

Using it as a cation in an ion pair with a chiral counteranion.

Integrating the phosphonium moiety into a larger chiral scaffold, such as a peptide. nih.gov

Recent breakthroughs in bio-inspired catalysis have shown that peptide-phosphonium salt conjugates can act as "small-molecule enzyme mimics," using hydrogen-bonding networks and electrostatic interactions to create a defined chiral pocket that guides stereoselective transformations with high precision. nih.gov Applying this concept, a Geranylgeranyltriphenylphosphonium moiety could be appended to a programmed peptide sequence to create a novel catalyst for challenging asymmetric reactions, including various cycloadditions and annulations. nih.govmdpi.com

Table 2: Potential Catalytic Roles for this compound and its Derivatives

| Catalytic Application | Mechanism of Action | Potential Advantage of Geranylgeranyl Group |

|---|---|---|

| Phase-Transfer Catalysis | Transports anionic reactants from an aqueous/solid phase to an organic phase for reaction. unive.it | The long, hydrophobic C20 chain enhances solubility in non-polar organic phases, improving catalyst efficiency. |

| Organocatalysis | Acts as a Lewis base or, more commonly, its ylide form is used in reactions. researchgate.net | The steric and electronic properties of the geranylgeranyl group can influence the reactivity and selectivity of the ylide. |

| Asymmetric Catalysis | As part of a chiral catalyst, it creates a stereochemically defined environment for the reactants. nih.govmdpi.com | Can be tethered to chiral scaffolds (peptides, etc.) to serve as an anchor or an active site component in enzyme-mimetic systems. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical manufacturing and discovery prioritize efficiency, reproducibility, and safety, all of which are hallmarks of flow chemistry and automated synthesis. The preparation of phosphonium ylides, the active reagents derived from salts like this compound, can be seamlessly integrated into such platforms. One-pot, multicomponent reactions for generating stabilized ylides are considered "perfectly suited for automated synthesis" due to their procedural simplicity and high atom economy. researchgate.net

A future manufacturing process could involve a continuous flow system where geranylgeraniol is first converted to the phosphonium salt in one module, immediately followed by deprotonation with a base in a second module to form the ylide. This reactive ylide would then be directly introduced into a third reactor containing an aldehyde or ketone to execute the Wittig reaction, generating the final alkene product. Such an integrated system would minimize the handling of unstable intermediates, allow for precise control over reaction parameters (temperature, residence time), and facilitate rapid production and optimization, representing a significant leap from traditional batch processing. researchgate.net

Table 3: Advantages of Integrating this compound Chemistry into Flow Systems

| Feature | Benefit |

|---|---|

| Process Control | Precise, real-time control over temperature, pressure, and stoichiometry. |

| Safety | Minimized exposure to and accumulation of hazardous reagents and unstable intermediates (e.g., ylides). |

| Efficiency | Reduced reaction times, higher throughput, and simplified purification. |

| Scalability | Straightforward scaling of production by extending run time rather than increasing reactor volume. |

| Automation | Enables automated synthesis, leading to high-reproducibility and unattended operation. researchgate.net |

Interdisciplinary Research: Bridging Synthetic Chemistry with Engineered Biosynthetic Pathways

The geranylgeranyl group is a fundamental building block in the biosynthesis of thousands of complex terpenes and meroterpenes. nih.gov While nature uses a cascade of enzymatic reactions for their construction, synthetic chemistry can offer powerful, abiotic alternatives. This compound serves as a critical bridge in this context, providing a robust chemical tool to install the C20 isoprenoid chain in a way that is inspired by nature but not constrained by its processes. nih.gov

Future interdisciplinary research will focus on creating synthetic strategies that mimic the elegance of biosynthesis. This involves using the Wittig reaction, derived from this compound, as a key C-C bond-forming step in the total synthesis of complex natural products like the ophiobolins or other sesterterpenes. nih.gov This approach allows chemists to build complex carbocyclic frameworks that may be inaccessible through purely biomimetic cationic cyclizations. nih.gov

Furthermore, the concept of synthetic mimicry extends to catalyst design. As mentioned, the fusion of a phosphonium salt with a peptide backbone can mimic enzymatic active sites. nih.gov The long, hydrophobic geranylgeranyl chain is analogous to the lipid tails used by nature to anchor proteins to cell membranes. A catalyst featuring a Geranylgeranyltriphenylphosphonium group could therefore be designed to operate at the interface of aqueous and lipid phases, mimicking the function of membrane-bound enzymes and opening new possibilities for catalysis in complex, multiphasic biological and synthetic systems.

Q & A

Basic Research Questions

Q. What established protocols are used for synthesizing and characterizing Geranylgeranyltriphenylphosphonium Bromide?

- Methodology : Synthesis typically involves quaternization of triphenylphosphine with geranylgeranyl bromide under anhydrous conditions. Purity validation employs nuclear magnetic resonance (NMR) for structural confirmation, infrared (IR) spectroscopy to track functional groups, and melting point analysis (204–210°C range) to assess crystallinity . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) may further quantify impurities.

Q. What are the primary research applications of this compound in cellular studies?

- Applications : As a lipophilic cation, it is widely used to target mitochondria in studies of membrane potential, reactive oxygen species (ROS) modulation, and apoptosis. Its geranylgeranyl chain enhances membrane permeability, making it suitable for drug delivery systems targeting mitochondrial dysfunction .

Q. What safety protocols are essential when handling this compound?

- Guidelines : Follow GHS classifications for flammability (Category 1) and acute toxicity (Category 4). Use flame-resistant lab coats, nitrile gloves, and fume hoods to mitigate inhalation risks. For spills, adsorb with inert materials (e.g., silica gel) and dispose via approved waste channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound yield amid competing side reactions?

- Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., THF) to stabilize intermediates and reduce hydrolysis.

- Temperature Control : Maintain reactions at 0–5°C to suppress geranylgeranyl bromide degradation.

- Kinetic Analysis : Employ time-resolved NMR or in situ IR to monitor reaction progress and adjust stoichiometry dynamically .

- Computational Modeling : Density functional theory (DFT) calculations predict transition states to identify optimal pathways .

Q. How can discrepancies in mitochondrial uptake efficiency across studies be resolved?

- Methodological Recommendations :

- Standardized Assays : Use tetramethylrhodamine methyl ester (TMRM) or JC-1 probes to quantify membrane potential consistently.

- Cell Line Validation : Compare uptake in primary vs. immortalized cells (e.g., HeLa) to account for metabolic variability.

- Cross-Validation : Pair fluorescence microscopy with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify intracellular concentrations .

Q. What computational approaches are effective in studying this compound’s interactions with mitochondrial membranes?

- Techniques :

- Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions to assess partitioning efficiency and stability.

- Docking Studies : Predict binding affinities with mitochondrial transporters (e.g., adenine nucleotide translocase).

- Free Energy Calculations : Estimate Gibbs energy changes during membrane permeation using umbrella sampling .

Q. How do researchers reconcile conflicting data on ROS modulation by this compound in cancer vs. healthy cells?

- Analytical Framework :

- Dose-Response Curves : Establish threshold concentrations for pro-oxidant vs. antioxidant effects.

- Transcriptomic Profiling : Use RNA-seq to identify ROS-related pathways (e.g., Nrf2/Keap1) differentially regulated in cell types.

- Mitochondrial Isolation : Compare ROS levels in purified mitochondria vs. whole-cell lysates to isolate compartment-specific effects .

Data Contradiction Analysis

Q. How should researchers address variability in reported cytotoxicity thresholds for this compound?

- Resolution Steps :

Meta-Analysis : Aggregate data from published IC50 values using platforms like PubChem or ChEMBL to identify outliers.

Experimental Replication : Test cytotoxicity in ≥3 independent labs using identical cell lines (e.g., MCF-7) and culture conditions.

Mechanistic Studies : Link cytotoxicity to mitochondrial uncoupling via oxygen consumption rate (OCR) assays and ATP quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.